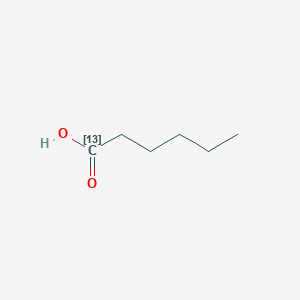

己酸-1-13C

描述

Caproic acid-1-13C is a compound with the molecular formula C6H12O2 . It is also known by other names such as Hexanoic acid-1-13C and (113C)hexanoic acid . It is found naturally in various animal fats and oils, and is one of the chemicals that gives the decomposing fleshy seed coat of the ginkgo its characteristic unpleasant odor .

Synthesis Analysis

Caproic acid-producing bacteria synthesize n-caproic acid through reverse β-oxidation to extend the carboxylic acid chain . The optimized fermentation conditions for caproic acid production by C. butyricum GD1-1 on a single-factor basis were: 5% inoculum volume, 35°C, pH 7, and 90% loading volume .Molecular Structure Analysis

The molecular weight of Caproic acid-1-13C is 117.15 g/mol . The IUPAC name is (1 13 C)hexanoic acid . The InChI is InChI=1S/C6H12O2/c1-2-3-4-5-6 (7)8/h2-5H2,1H3, (H,7,8)/i6+1 . The Canonical SMILES is CCCCCC (=O)O and the Isomeric SMILES is CCCCC [13C] (=O)O .Physical And Chemical Properties Analysis

Caproic acid-1-13C has a molecular weight of 117.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 117.087084457 g/mol . The Topological Polar Surface Area is 37.3 Ų . The Heavy Atom Count is 8 .科学研究应用

Microbial Biosynthesis

Caproic acid-1-13C is a straight-chain aliphatic carboxylic acid, which are valuable biomolecules with wide applications in various industries . Microbial biosynthesis offers an effective and environmentally friendly approach to the production of bioproducts from renewable feedstock materials . A variety of microbes, either natural producers or metabolically engineered heterologous hosts, have been widely used for biosynthesis of straight-chain aliphatic carboxylic acids from renewable feedstocks .

Biocontrol Agents in Agriculture

Caproic acid-1-13C has shown potential as a biocontrol agent in agriculture. In a study, synthetic microbial communities were used to metabolize caproic acid to inhibit potato dry rot disease . The results showed that caproic acid had the highest inhibition rate on the mycelial growth of Fusarium solani, reaching 77.54% .

Industrial Production

Traditionally, many molecules like Caproic acid-1-13C have large global markets and are produced mainly from the petroleum industry . However, large-scale production of these products often requires high reaction temperature and harsh conditions, consumption of nonrenewable crude oil, and use of reactant/catalytic materials that are not environmentally friendly . Microbial biosynthesis of Caproic acid-1-13C offers great advantages in process costs, sustainability, and environmental friendliness .

Renewable Feedstocks

Microbial biosynthesis processes recruit microbes to convert renewable feedstocks to desired products through enzymatic reactions, which can be conducted under mild conditions without using any harsh chemicals . This makes Caproic acid-1-13C a potential candidate for the production of renewable feedstocks .

Synthetic Biology

With the advances of related research disciplines, such as synthetic biology, metabolic engineering, and directed evolution, there is a boom of studies on microbial biosynthesis of straight-chain aliphatic carboxylic acids like Caproic acid-1-13C .

Future Industrial Applications

Although the bioproduction performance for many of these molecules is still not yet ready for meeting the requirements of industrial production, the accumulated knowledge, techniques, and experience pave the way for its practical applications in the future .

安全和危害

Caproic acid-1-13C may be harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may also be toxic if inhaled . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

未来方向

Hyperpolarized 13C MRI is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . The potential roles and emerging clinical applications of HP [1-13C]pyruvate MRI will be highlighted . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .

作用机制

Target of Action

Caproic acid-1-13C, also known as Hexanoic acid-1-13C, is a medium-chain fatty acid that primarily targets fatty acid metabolism pathways in cells . It is also known to interact with plasminogen activators , inhibiting their fibrinolytic properties .

Mode of Action

Caproic acid-1-13C interacts with its targets by integrating into the fatty acid metabolism pathways. It is used as a starting molecule for carboxylic acid chain formation, which proceeds via intermediate metabolites such as acetoacetyl-CoA, butyryl-CoA, and hexanoyl-CoA . In the case of plasminogen activators, Caproic acid-1-13C binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin .

Biochemical Pathways

The primary biochemical pathway affected by Caproic acid-1-13C is the fatty acid metabolism pathway . This pathway involves the conversion of Caproic acid-1-13C into intermediate metabolites such as acetoacetyl-CoA, butyryl-CoA, and hexanoyl-CoA . The compound also affects the fibrinolytic pathway by inhibiting plasminogen activators .

Pharmacokinetics

It is known that the compound can be absorbed and metabolized in the body, and its bioavailability is likely influenced by factors such as the method of administration and the individual’s metabolic rate .

Result of Action

The action of Caproic acid-1-13C results in changes in the fatty acid metabolism and fibrinolytic pathways. This can lead to effects such as the induction of clotting postoperatively . Additionally, Caproic acid-1-13C has been found to reduce cancer cell viability by 70% to 90% .

属性

IUPAC Name |

(113C)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481165 | |

| Record name | Caproic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caproic acid-1-13C | |

CAS RN |

58454-07-2 | |

| Record name | Caproic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58454-07-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

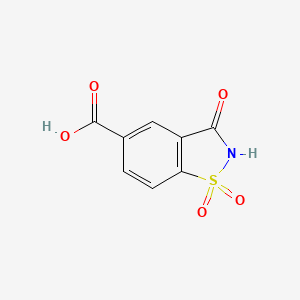

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)

![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)